1-Mercapto-3-pentanone

Catalog No.
S2998418
CAS No.
123728-54-1
M.F
C5H10OS
M. Wt
118.19
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Mercapto-3-pentanone

CAS Number

123728-54-1

Product Name

1-Mercapto-3-pentanone

IUPAC Name

1-sulfanylpentan-3-one

Molecular Formula

C5H10OS

Molecular Weight

118.19

InChI

InChI=1S/C5H10OS/c1-2-5(6)3-4-7/h7H,2-4H2,1H3

InChI Key

ORZNCWCHFKUYAZ-UHFFFAOYSA-N

SMILES

CCC(=O)CCS

Solubility

not available
1-Mercapto-3-pentanone (1M3P) is a sulfur-containing organic compound that has proved to be of significant interest in various fields of research and industries due to its unique physical and chemical properties. This molecule has attracted the attention of researchers due to its potential applications in several key industries, including drug delivery, materials science, environmental science, and agriculture. This paper aims to provide a comprehensive overview of the properties, synthesis, biological activity, and potential applications of 1M3P. Additionally, the paper will touch upon the current state of research on this compound and list future directions for further study.
1M3P is a thiol compound that belongs to the family of organosulfur compounds. It is a colorless to pale yellow liquid substance that has a pungent odor. The molecule has a pentanone backbone with a sulfur atom in the alpha position, and the mercapto group is present on the third carbon atom. This molecule can be found in some natural products, including garlic, onion, and potato.
The physical properties of 1M3P include a molecular weight of 118.2 g/mol, a boiling point of 151°C, and a melting point of -56°C. The vapor pressure of 1M3P is 2.7 mmHg at a temperature of 25°C. 1M3P is soluble in organic solvents, including ethanol, methanol, and chloroform. However, it is sparingly soluble in water.
The chemical properties of 1M3P are characterized by its thiol group reactivity. This molecule can easily undergo nucleophilic substitution reactions, and it can be oxidized to form disulfides. Additionally, 1M3P can react with aldehydes and ketones to form thiohemiacetals and thiohemiketals, respectively.
There are several methods for synthesizing 1M3P, including the reaction of pentanone with hydrogen sulfide, reaction of 1-pentanone with elemental sulfur in the presence of sodium hydroxide, and reaction of 1-penten-5-ol with hydrogen sulfide. The yield of 1M3P depends on the reaction conditions, such as reaction time, temperature, and pressure.
The characterization of 1M3P involves several analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy. These techniques help in identifying the molecular structure, purity, and other physicochemical properties of the compound.
There are several analytical methods used to detect and quantify 1M3P, including gas chromatography (GC), liquid chromatography (LC), and mass spectrometry (MS). These methods are often used to analyze the presence of 1M3P in various natural products, including vegetables and fruits.
1M3P has been reported to possess various biological activities, including antimicrobial, antifungal, antitumor, and antioxidant properties. The compound has been shown to inhibit the growth of pathogenic bacteria, such as Staphylococcus aureus and Escherichia coli. Additionally, 1M3P has been shown to have cytotoxic effects on cancer cells, including breast and lung cancer cells.
The safety of 1M3P in scientific experiments is critical, and it has been reported to be relatively safe when administered at low doses. However, high doses of 1M3P are toxic and can cause adverse effects, including vomiting, diarrhea, and gastrointestinal distress. Therefore, it is important to observe safety protocols when handling this compound and follow the guidelines set forth by regulatory agencies.
1M3P has been used in several scientific experiments in various fields, including materials science, drug delivery, and agriculture. In materials science, 1M3P has been used as a stabilizer for silver nanoparticles, preventing them from agglomerating and reducing their toxicity. Additionally, 1M3P has been used in drug delivery systems to enhance the thermal stability of liposomes.
In agriculture, 1M3P has been shown to have plant growth-promoting properties and has been applied as a foliar spray to enhance crop yield. The compound can also control soil-borne pathogens and reduce the use of chemical fertilizers.
Despite its potential applications, 1M3P has some limitations that restrict its full utilization in various fields. For example, the compound is subject to oxidation and degradation under certain conditions. Additionally, its stability in aqueous environments is limited.
However, there is still much potential for research on 1M3P, and future studies could focus on improving its stability, identifying potential applications in additional fields, and optimizing its synthesis to yield higher quantities.
-Optimizing the synthetic method of 1M3P for improved yield and reduced cost.
-Developing efficient methods to stabilize 1M3P in aqueous environments, allowing for broader applications.
-Exploring new applications in other fields, such as energy storage and water treatment.
-Investigating the mechanism of action of 1M3P in biological systems to gain insight into its cellular interactions.
-Developing new synthesis routes to produce enantiomerically pure 1M3P, which may have unique properties for specific applications.
-Conducting further studies on the degradation products of 1M3P to determine their potential impact on the environment.
-Investigating the potential of 1M3P as an alternative to traditional pesticides, which may help reduce the use of harmful chemicals.

XLogP3

0.6

Dates

Modify: 2023-08-17

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